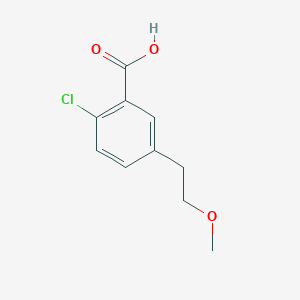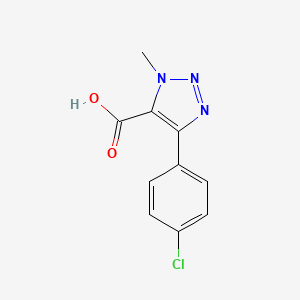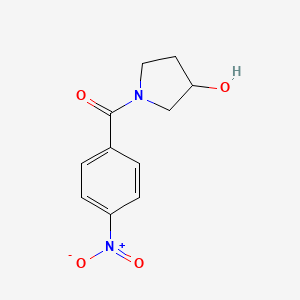
2-Chloro-5-(2-methoxyethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-methoxyethyl)benzoic acid: is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 2-position and a 2-methoxyethyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-methoxyethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with 2-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-(2-methoxyethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include 2-amino-5-(2-methoxyethyl)benzoic acid or 2-thio-5-(2-methoxyethyl)benzoic acid.
Oxidation Reactions: Products include 2-chloro-5-(2-methoxyethyl)benzaldehyde or this compound.
Reduction Reactions: Products include 2-chloro-5-(2-methoxyethyl)benzyl alcohol or 2-chloro-5-(2-methoxyethyl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Chloro-5-(2-methoxyethyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorine and methoxyethyl substitutions on the biological activity of benzoic acid derivatives. It is also used in the development of new bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(2-methoxyethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The chlorine and methoxyethyl groups can influence the compound’s binding affinity and selectivity for these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-methoxybenzoic acid: Similar structure but lacks the 2-methoxyethyl group.
2-Chloro-5-(methylthio)benzoic acid: Similar structure but has a methylthio group instead of a methoxyethyl group.
2-Chloro-5-iodobenzoic acid: Similar structure but has an iodine atom instead of a methoxyethyl group.
Uniqueness: 2-Chloro-5-(2-methoxyethyl)benzoic acid is unique due to the presence of both chlorine and methoxyethyl groups, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and selectivity in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C10H11ClO3 |
|---|---|
Molekulargewicht |
214.64 g/mol |
IUPAC-Name |
2-chloro-5-(2-methoxyethyl)benzoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-14-5-4-7-2-3-9(11)8(6-7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
PGOILHXIOWOQQG-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1=CC(=C(C=C1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)

![Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)

![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)

![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)

![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)



